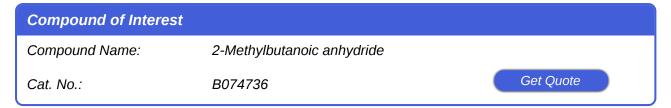


A Technical Guide to the Physical Properties of 2-Methylbutanoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of **2-Methylbutanoic anhydride** (CAS No: 1519-23-9), a reactive organic compound utilized in various synthetic applications, including the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] Its branched-chain structure imparts distinct steric and chemical properties that are critical for its role as a versatile acylating agent.[1]

Core Physical Properties

The quantitative physical properties of **2-Methylbutanoic anhydride** are summarized in the table below for easy reference and comparison. These values are critical for designing experimental setups, purification procedures, and for ensuring safe handling and storage.



Property	Value	Notes	Source(s)
Molecular Formula	С10Н18О3	-	[3][4][5]
Molecular Weight	186.25 g/mol	Calculated	[5][6][7]
Appearance	Clear, colorless to pale yellow liquid	-	[2]
Density	0.934 g/mL at 25 °C	(lit.)	[6]
0.955 g/cm ³	-	[3][8]	
Boiling Point	259.5 °C at 760 mmHg	-	[3][8]
180-182 °C at 5 mmHg	(lit.)	[6]	
60 °C at 0.2 mmHg	(lit.)	[6]	_
Refractive Index	n20/D 1.418	(lit.)	[6]
1.427	-	[3][8]	_
Flash Point	90 °C (194 °F)	Closed cup	[3][6][8]
Vapor Pressure	0.0129 mmHg at 25 °C	-	[3]
Solubility	Reacts with water	Forms 2- methylbutanoic acid	[9][10][11]
Soluble in organic solvents	e.g., Alcohols, Esters, Acetone, Chloroform	[9]	
Odor	Strong, pungent, cheesy, vinegar-like	The odor is due to hydrolysis to 2-methylbutanoic acid	[2][10][12]

Experimental Protocols and Characterization

The determination and verification of the physical properties of acid anhydrides involve a combination of standard physical measurements and spectroscopic analysis. While specific

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experimental protocols for **2-methylbutanoic anhydride** are not detailed in the literature, the following methodologies are standard for characterizing such compounds.

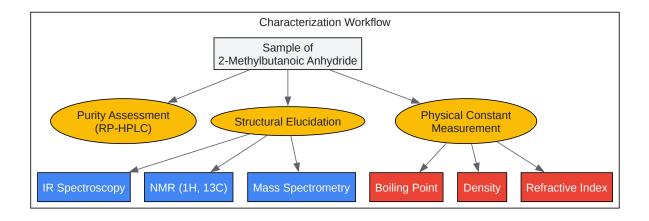
- 1. Determination of Physical Constants:
- Boiling Point: The boiling point is determined by distillation at a specific pressure
 (atmospheric or under vacuum). The temperature at which the liquid and vapor phases are in
 equilibrium is recorded. For pressure-sensitive compounds, boiling points at reduced
 pressures are often cited.[6]
- Density: Density is typically measured using a pycnometer or a digital density meter at a controlled temperature (e.g., 25 °C).[6]
- Refractive Index: This is measured using a refractometer, typically at the sodium D-line (589 nm) and at a specified temperature (e.g., 20 °C), denoted as n20/D.[6]
- 2. Spectroscopic Analysis for Structural Confirmation: Spectroscopic methods are crucial for confirming the structure and purity of the anhydride.
- Infrared (IR) Spectroscopy: Acid anhydrides are readily identified by two characteristic and strong carbonyl (C=O) stretching bands in their IR spectrum.[13]
 - Symmetric C=O stretch: Appears around 1800-1830 cm⁻¹.
 - Asymmetric C=O stretch: Appears around 1740-1775 cm⁻¹.
 - The absence of a broad O-H stretch (around 3000 cm⁻¹) distinguishes it from its corresponding carboxylic acid.[13]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Protons on the carbon adjacent to the carbonyl group (α-protons) typically show a resonance between 2.0-2.5 ppm. The specific splitting patterns for 2-methylbutanoic anhydride would correspond to the ethyl and methyl groups of the 2-methylbutanoyl structure.



- ¹³C NMR: The carbonyl carbons are highly deshielded and appear in the 160-180 ppm region.[13] These signals usually have a minimal intensity due to the lack of attached protons.
- Mass Spectrometry (MS): A common fragmentation pattern for acid anhydrides in mass spectrometry is the formation of a prominent acylium ion peak. This helps in confirming the structure of the acyl groups.
- 3. Chromatographic Analysis:
- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can
 be used to determine the purity of aliphatic anhydrides. However, the methodology must be
 carefully optimized to manage the reactivity of the anhydride with common eluents like water,
 which can cause hydrolysis.[14] The method can simultaneously determine the concentration
 of the anhydride and its corresponding carboxylic acid.[14]

Visualizations: Workflows and Chemical Behavior

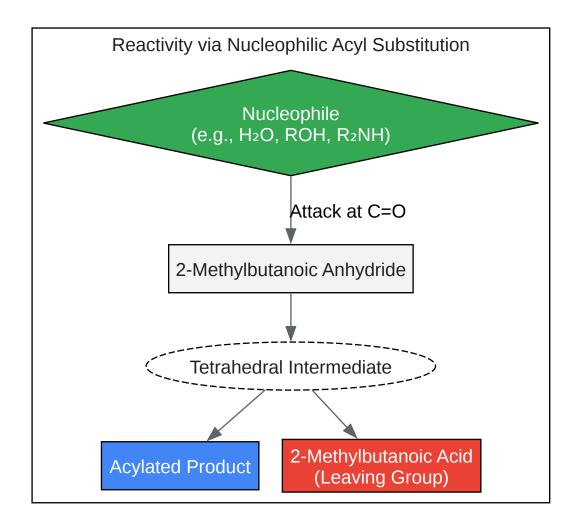
The following diagrams illustrate the typical workflow for characterizing **2-methylbutanoic anhydride** and its fundamental chemical reactivity.



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Caption: General experimental workflow for the physical and structural characterization of an organic compound.



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Caption: General mechanism for the reaction of **2-methylbutanoic anhydride** with nucleophiles.

Key Chemical Characteristics

Reactivity: As a carboxylic acid anhydride, this compound is a potent electrophile and serves
as an effective acylating agent.[1] The carbonyl carbons are highly susceptible to
nucleophilic attack, leading to the transfer of a 2-methylbutanoyl group.[1][13]



- Hydrolysis: It readily reacts with water, even atmospheric moisture, to hydrolyze back to two
 molecules of 2-methylbutanoic acid.[10][13] This reactivity is responsible for its pungent odor
 and necessitates handling under anhydrous conditions.
- Applications in Synthesis: Its primary value lies in its ability to react with alcohols, phenols, and amines to form the corresponding esters and amides, respectively.[1][2] The enantiopure form, (S)-(+)-2-methylbutyric anhydride, is particularly valuable for introducing chiral centers in asymmetric synthesis.[1]

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 To cite this document: BenchChem. [A Technical Guide to the Physical Properties of 2-Methylbutanoic Anhydride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074736#physical-properties-of-2-methylbutanoic-anhydride]

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